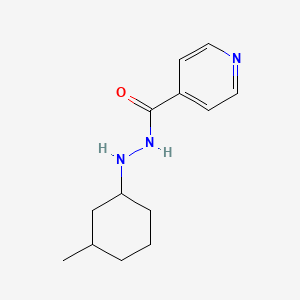
N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine-carbohydrazides. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridine ring and a carbohydrazide group, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 3-methylcyclohexanone. The reaction is usually carried out in the presence of a catalytic amount of sulfuric acid in a refluxing ethanolic solution . The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential use in developing new drugs due to its unique chemical properties.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death . The compound’s hydrazide group plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-carbohydrazide: A closely related compound with similar chemical properties.
N’-phenyl pyridylcarbohydrazide: Another derivative with notable antimicrobial activity.
Uniqueness
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act against multidrug-resistant strains makes it particularly valuable in medical research .
Eigenschaften
CAS-Nummer |
15885-72-0 |
|---|---|
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)15-16-13(17)11-5-7-14-8-6-11/h5-8,10,12,15H,2-4,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
MVFSFRSWCGDGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


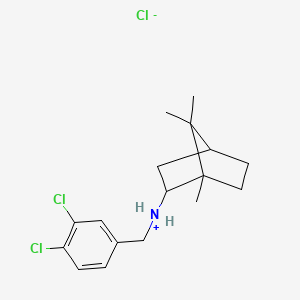
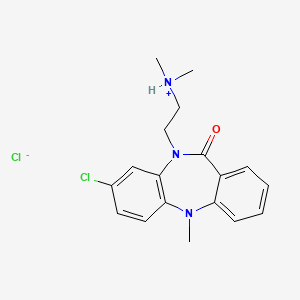
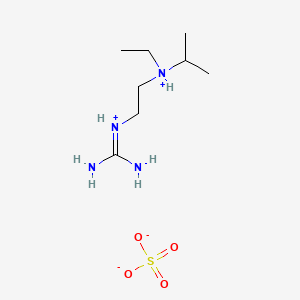
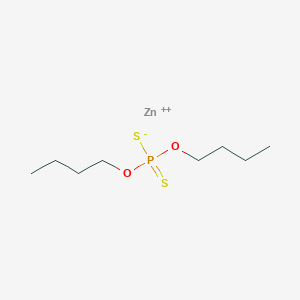

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
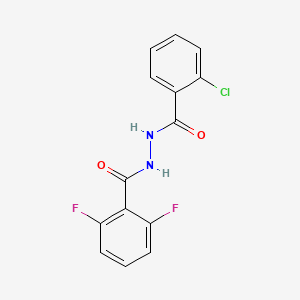

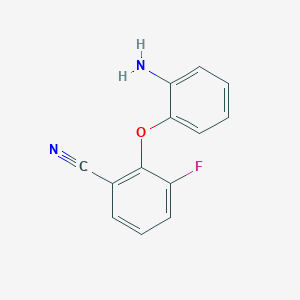

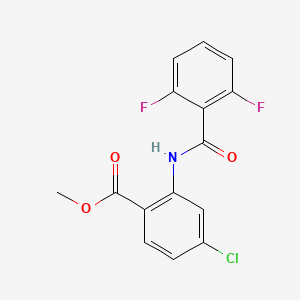

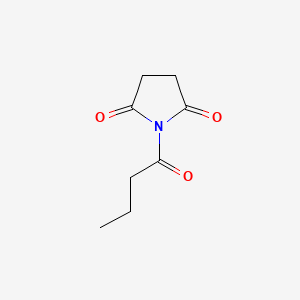
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
